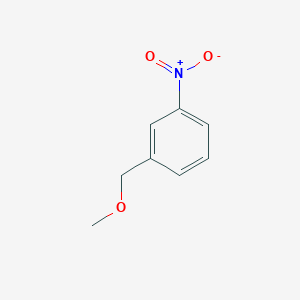

1-(Methoxymethyl)-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBJFFGQNRWTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Methoxymethyl)-3-nitrobenzene CAS number 1515-84-0

Abstract: This technical guide provides a comprehensive overview of 1-(methoxymethyl)-3-nitrobenzene (CAS 1515-84-0), a key chemical intermediate in synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, and offers an in-depth analysis of its spectroscopic signature. Furthermore, this guide explores the primary synthetic utility of this molecule, focusing on its conversion to 3-(methoxymethyl)aniline, a valuable building block for pharmaceuticals and advanced materials. All protocols are presented with an emphasis on mechanistic understanding, safety, and self-validation to ensure reliable and reproducible outcomes in a laboratory setting.

Physicochemical and Structural Properties

This compound, also known as 3-nitrobenzyl methyl ether, is a nitroaromatic compound featuring a methoxymethyl substituent. This unique combination of a reducible nitro group and a stable ether linkage makes it a versatile intermediate. The nitro group acts as a strong deactivating group, influencing the reactivity of the benzene ring, while also serving as a precursor to the synthetically crucial amino group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1515-84-0 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Appearance | Brown liquid | [3] |

| Boiling Point | 118-120 °C @ 2.3 mmHg (3.07 mbar) 138-140 °C @ 11 Torr (14.67 mbar) | [2][3] |

| Density (Predicted) | 1.190 ± 0.06 g/cm³ | [2] |

| Canonical SMILES | COCC1=CC=CC(=C1)=O | [1] |

| InChI Key | AQBJFFGQNRWTMM-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of this compound is achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 3-nitrobenzyl chloride is treated with sodium methoxide.

Underlying Mechanism: Sₙ2 Reaction

The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the benzylic carbon of 3-nitrobenzyl chloride. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom. The attack occurs from the backside, leading to the displacement of the chloride ion in a single, concerted step. The presence of the nitro group does not sterically hinder the benzylic position, allowing for an efficient reaction.

Sources

structure elucidation of 1-(Methoxymethyl)-3-nitrobenzene

An In-Depth Technical Guide to the Structure Elucidation of 1-(Methoxymethyl)-3-nitrobenzene

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring purity, safety, and efficacy in applications ranging from materials science to pharmaceuticals. This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of this compound. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, HSQC, and HMBC), we present a self-validating methodology. This document is designed for researchers and scientists, offering not just experimental results but the strategic rationale behind the analytical choices, ensuring a robust and unambiguous structural confirmation.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before commencing spectroscopic analysis, the first objective is to determine the molecular formula. This provides the elemental composition and, critically, the Index of Hydrogen Deficiency (IHD), which offers the first clue to the molecule's structural features, such as rings or multiple bonds.

The IHD is calculated using the formula: IHD = C + 1 + (N/2) - (H/2) - (X/2) Where C = number of carbons, N = number of nitrogens, H = number of hydrogens, and X = number of halogens.

For C₈H₉NO₃: IHD = 8 + 1 + (1/2) - (9/2) = 5

An IHD of 5 strongly suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and one additional double bond, consistent with a nitro group (N=O). This initial calculation immediately focuses our subsequent analysis on an aromatic structure.

Mass Spectrometry: Molecular Weight Confirmation and Fragmentation

Mass spectrometry serves two primary purposes in initial structural analysis: it confirms the molecular weight derived from the molecular formula and provides structural clues through fragmentation patterns.

Expertise & Causality: Electron Ionization (EI) is chosen as the ionization method due to its tendency to produce a rich fragmentation pattern for small organic molecules, which is invaluable for piecing together the molecular structure. The molecular ion peak (M⁺) is expected at an m/z corresponding to the monoisotopic mass.

Expected Data:

-

Molecular Ion (M⁺) : The primary confirmation of the molecule's identity. Expected at m/z = 167.[1]

-

Key Fragments : The fragmentation pathways are predictable based on the functional groups present. The benzylic position and the ether linkage are prone to cleavage.

-

m/z 136 : Corresponds to the loss of the methoxy radical (•OCH₃, 31 amu). This is a common fragmentation for methoxy ethers.

-

m/z 121 : Loss of the nitro group (•NO₂, 46 amu). This confirms the presence of the nitro substituent.

-

m/z 91 : A common fragment for benzyl-type compounds, corresponding to the tropylium ion [C₇H₇]⁺, formed after rearrangement and loss of the nitro and methoxy groups.

-

Table 1: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Proposed Fragment Ion | Structural Origin |

| 167 | [C₈H₉NO₃]⁺ | Molecular Ion (M⁺) |

| 136 | [M - •OCH₃]⁺ | Loss of methoxy radical |

| 121 | [M - •NO₂]⁺ | Loss of nitro group |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Infrared Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: The presence of a nitro group, an ether linkage, and a substituted benzene ring gives rise to a highly characteristic IR spectrum. The positions of the N-O stretching bands are particularly diagnostic for the nitroaromatic functionality, while the C-H out-of-plane bending vibrations can provide evidence for the 1,3- (meta) substitution pattern.

Table 2: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2980-2850 | C-H Stretch | -CH₂- and -CH₃ (Aliphatic) |

| 1530-1520 | N-O Asymmetric Stretch | Nitro Group (NO₂)[3] |

| 1350-1340 | N-O Symmetric Stretch | Nitro Group (NO₂)[3] |

| 1610, 1475 | C=C Stretch | Aromatic Ring |

| 1120-1085 | C-O-C Stretch | Ether Linkage |

| 900-690 | C-H Out-of-Plane Bend | Aromatic Substitution |

The strong absorptions for the nitro group are the most telling features in the spectrum, providing unequivocal evidence of this functionality.

Nuclear Magnetic Resonance: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information, revealing the carbon-hydrogen framework and the precise connectivity of the atoms. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum maps the chemical environment of each proton. The chemical shift, integration, and multiplicity are key parameters.

Expertise & Causality: The electron-withdrawing nature of the nitro group and the ether oxygen's influence create a distinct pattern of chemical shifts in the aromatic region. Protons ortho and para to the strongly deactivating nitro group are shifted significantly downfield.[4] The meta-substitution pattern results in four unique aromatic proton signals, each with a specific splitting pattern dictated by its neighbors.

-

H-2 : Expected to be the most downfield aromatic proton, appearing as a singlet or narrow triplet, being ortho to both the nitro and methoxymethyl groups.

-

H-4 & H-6 : These protons are ortho or para to the nitro group and will be downfield, showing doublet or triplet splitting.

-

H-5 : This proton is meta to both groups and will be the most upfield of the aromatic protons, appearing as a triplet.

-

-CH₂- : The methylene protons are adjacent to the aromatic ring and the ether oxygen, resulting in a singlet in the 4-5 ppm range.

-

-CH₃ : The methyl protons of the methoxy group are in a shielded environment, appearing as a sharp singlet around 3-4 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Expertise & Causality: Chemical shifts are influenced by the electronegativity of attached groups. The carbon atom directly bonded to the nitro group (C-3) will be highly deshielded. The carbons of the methoxymethyl group will appear in the aliphatic region of the spectrum.

2D NMR: Assembling the Puzzle

2D NMR is essential for connecting the proton and carbon frameworks.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[5][6] It is the most reliable way to assign carbon signals based on their known proton assignments. An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds.[5][6] It is the key to establishing the final connectivity between structural fragments. For this compound, the following correlations are critical:

-

A correlation from the methylene protons (-CH₂-) to the aromatic carbon C-1, confirming the benzyl ether linkage.

-

Correlations from the methylene protons (-CH₂-) to C-2 and C-6, confirming its position on the ring.

-

A correlation from the methyl protons (-CH₃) to the methylene carbon (-CH₂-), confirming the methoxymethyl group.

-

Correlations from the aromatic protons (e.g., H-2) to adjacent carbons (C-1, C-3), which definitively establishes the 1,3-substitution pattern.

-

Table 3: Consolidated NMR Data for this compound

| Atom | ¹H δ (ppm), Mult., Int. | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C-1 | - | ~138 | H-2, H-6, -CH₂- |

| C-2 | ~8.25, s, 1H | ~122 | C-1, C-3, C-4, C-6 |

| C-3 | - | ~148 | H-2, H-4 |

| C-4 | ~8.15, d, 1H | ~123 | C-2, C-3, C-5, C-6 |

| C-5 | ~7.60, t, 1H | ~130 | C-1, C-3, C-4, C-6 |

| C-6 | ~7.80, d, 1H | ~129 | C-1, C-2, C-4, C-5 |

| -CH₂- | ~4.50, s, 2H | ~73 | C-1, C-2, C-6, -CH₃ |

| -CH₃ | ~3.40, s, 3H | ~58 | -CH₂- |

(Note: Chemical shifts are predictive and may vary based on solvent and instrument.)

Integrated Workflow and Structural Confirmation

The power of this methodology lies in its self-validating nature, where each piece of data corroborates the others to build an unshakeable structural assignment.

Caption: Workflow for Spectroscopic Structure Elucidation.

The final structure is confirmed by the key HMBC correlations which piece together the fragments identified by other techniques.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Methoxy-3-methyl-5-nitrobenzene | C8H9NO3 | CID 14529353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-methyl-3-nitro- [webbook.nist.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

An In-depth Technical Guide to the Synthetic Utility of 3-Nitrobenzyl Chloride

Introduction: The Versatility of a Bifunctional Reagent

3-Nitrobenzyl chloride stands as a cornerstone in synthetic organic chemistry, offering a dual-reactive platform for the construction of complex molecular architectures. Its utility is rooted in the presence of two key functional groups: a benzylic chloride and a meta-positioned nitro group. The benzylic chloride provides a reactive handle for nucleophilic substitution reactions, while the nitro group can be readily transformed into an amine, or act as a powerful electron-withdrawing group to influence the reactivity of the aromatic ring. This guide provides an in-depth exploration of the primary synthetic routes originating from 3-nitrobenzyl chloride, with a focus on the mechanistic rationale behind these transformations and their applications in the development of pharmaceuticals and other advanced materials.

Core Synthetic Transformations

The synthetic pathways diverging from 3-nitrobenzyl chloride can be broadly categorized into three main classes of reactions:

-

Nucleophilic Substitution at the Benzylic Carbon: The benzylic chloride is susceptible to displacement by a wide array of nucleophiles, proceeding primarily through an S(_N)2 mechanism. The electron-withdrawing nitro group, while deactivating the ring towards electrophilic substitution, does not significantly hinder the S(_N)2 reactivity of the benzylic position and can stabilize the transition state.[1]

-

Oxidation of the Benzylic Carbon: The chloromethyl group can be directly oxidized to an aldehyde, providing a convenient route to 3-nitrobenzaldehyde, a critical intermediate in the synthesis of various pharmaceuticals, including dihydropyridine calcium channel blockers.[2][3]

-

Reduction of the Nitro Group: The nitro functionality can be chemoselectively reduced to a primary amine. This transformation is typically performed on a derivative of 3-nitrobenzyl chloride, subsequent to a nucleophilic substitution, to yield bifunctional molecules of significant synthetic interest.

The following sections will delve into the practical execution of these transformations, providing detailed experimental protocols and mechanistic insights.

I. Nucleophilic Substitution Reactions: Building Blocks for Further Functionalization

The high reactivity of the benzylic chloride in 3-nitrobenzyl chloride allows for the facile introduction of a variety of functional groups through nucleophilic substitution. Below are two representative examples demonstrating the synthesis of a nitrile and an azide, both of which are valuable intermediates for further chemical elaboration.

A. Synthesis of 3-Nitrophenylacetonitrile

The displacement of the chloride by a cyanide anion is a robust method for forming a new carbon-carbon bond, yielding 3-nitrophenylacetonitrile. This compound serves as a precursor for the synthesis of 3-aminophenylacetic acid and other derivatives.[4][5][6]

Mechanistic Rationale: The reaction proceeds via a classic S(_N)2 mechanism, where the cyanide ion acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group in a single concerted step.[7] The use of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the cyanide salt while leaving the anion relatively free, thereby enhancing its nucleophilicity.[8]

Figure 1: S(_N)2 mechanism for the synthesis of 3-nitrophenylacetonitrile.

Experimental Protocol: Synthesis of 3-Nitrophenylacetonitrile [5]

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-Nitrobenzyl chloride | 171.58 | 30.0 g | 0.175 | 1.0 |

| Sodium cyanide | 49.01 | 17.0 g | 0.347 | ~2.0 |

| Dimethylformamide (DMF) | - | 200 mL | - | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzyl chloride (30.0 g, 0.175 mol) and DMF (200 mL).

-

Heat the solution to 70 °C with stirring.

-

Slowly add sodium cyanide (17.0 g, 0.347 mol) in portions to the heated solution.

-

Maintain the reaction mixture at 70 °C and stir for 5 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate = 10:1) to afford 3-nitrophenylacetonitrile.

B. Synthesis of 3-Nitrobenzyl Azide

The introduction of an azide moiety provides a versatile chemical handle for a variety of transformations, including the Staudinger reaction for the synthesis of amines and "click" chemistry (Huisgen cycloaddition).

Mechanistic Rationale: Similar to the cyanation reaction, the synthesis of 3-nitrobenzyl azide proceeds through an S(_N)2 pathway where the azide anion is the nucleophile.[9][10] The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the azide anion.[8]

Experimental Protocol: Synthesis of 3-Nitrobenzyl Azide (Adapted from a general procedure[8])

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-Nitrobenzyl chloride | 171.58 | 17.16 g | 0.10 | 1.0 |

| Sodium azide | 65.01 | 7.15 g | 0.11 | 1.1 |

| Dimethyl sulfoxide (DMSO) | - | 220 mL | - | - |

Procedure:

-

In a round-bottom flask, dissolve sodium azide (7.15 g, 0.11 mol) in DMSO (220 mL) with stirring at room temperature.

-

Add 3-nitrobenzyl chloride (17.16 g, 0.10 mol) to the solution.

-

Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding water (500 mL).

-

Extract the product with diethyl ether (3 x 150 mL).

-

Wash the combined organic extracts with water (2 x 250 mL) and then with brine (250 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3-nitrobenzyl azide.

II. Oxidation to 3-Nitrobenzaldehyde

The direct oxidation of the benzylic chloride to an aldehyde is a valuable transformation. Two classic named reactions, the Sommelet reaction and the Hass-Bender oxidation, are particularly well-suited for this purpose.

A. The Sommelet Reaction

The Sommelet reaction provides a method for converting benzyl halides to the corresponding aldehydes using hexamine (hexamethylenetetramine) and water.[11][12][13][14]

Mechanistic Rationale: The reaction begins with the alkylation of hexamine by 3-nitrobenzyl chloride to form a quaternary ammonium salt.[13] Subsequent hydrolysis, which is the key step of the Sommelet reaction, involves a complex mechanism that is believed to proceed through a hydride transfer, ultimately leading to the formation of the aldehyde and ammonia.[15] The presence of an electron-withdrawing group like the nitro group is well-tolerated in this reaction.[11][15]

Figure 2: Workflow for the Sommelet reaction.

Experimental Protocol: Sommelet Reaction of 3-Nitrobenzyl Chloride (General Procedure)

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-Nitrobenzyl chloride | 171.58 | 17.16 g | 0.10 | 1.0 |

| Hexamine | 140.19 | 15.42 g | 0.11 | 1.1 |

| 60% Aqueous Ethanol | - | 150 mL | - | - |

Procedure:

-

Dissolve 3-nitrobenzyl chloride (17.16 g, 0.10 mol) and hexamine (15.42 g, 0.11 mol) in 60% aqueous ethanol (150 mL) in a round-bottom flask.

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

After the reaction is complete, cool the mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting 3-nitrobenzaldehyde by recrystallization or column chromatography.

B. The Hass-Bender Oxidation

The Hass-Bender oxidation offers an alternative route to benzaldehydes from benzyl halides using the sodium salt of 2-nitropropane as the oxidant.[16][17][18]

Mechanistic Rationale: The reaction is initiated by the deprotonation of 2-nitropropane to form a nitronate anion. This anion then acts as a nucleophile in an S(_N)2 reaction with 3-nitrobenzyl chloride.[16][18] The resulting intermediate undergoes a pericyclic rearrangement to yield 3-nitrobenzaldehyde and acetone oxime as a byproduct.[18]

III. Multi-Step Synthesis: Accessing 3-Aminobenzylamine

A powerful application of 3-nitrobenzyl chloride is its use in multi-step syntheses that combine nucleophilic substitution with subsequent reduction of the nitro group. A prime example is the synthesis of 3-aminobenzylamine, a valuable bifunctional molecule used as a building block in medicinal chemistry and materials science.[19][20][21][22][23]

This synthesis can be efficiently achieved via a two-step process: the formation of 3-nitrobenzyl azide followed by its reduction to 3-aminobenzylamine.

Figure 3: Two-step synthesis of 3-aminobenzylamine from 3-nitrobenzyl chloride.

Step 1: Synthesis of 3-Nitrobenzyl Azide

The protocol for this step is as described in Section I.B.

Step 2: Reduction of 3-Nitrobenzyl Azide to 3-Aminobenzylamine

The reduction of the azide and the nitro group can often be achieved simultaneously using catalytic hydrogenation.

Mechanistic Rationale: Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) is a highly effective method for the reduction of both azides and nitro groups to primary amines.[24] The reaction involves the addition of hydrogen across the functional groups on the surface of the catalyst. This method is generally clean, with nitrogen gas and water being the only byproducts.

Experimental Protocol: Reduction of 3-Nitrobenzyl Azide (Adapted from a general procedure[24])

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-Nitrobenzyl azide | 178.15 | 17.82 g | 0.10 | 1.0 |

| 10% Palladium on carbon | - | ~1.8 g | - | 10 mol% |

| Methanol | - | 200 mL | - | - |

| Hydrogen Gas | - | Balloon pressure | - | - |

Procedure:

-

In a flask suitable for hydrogenation, dissolve 3-nitrobenzyl azide (17.82 g, 0.10 mol) in methanol (200 mL).

-

Carefully add 10% Pd/C (~1.8 g).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield 3-aminobenzylamine. The product can be further purified by distillation under reduced pressure or by salt formation.

Conclusion

3-Nitrobenzyl chloride is a versatile and economically important starting material in organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations, providing access to a wide array of valuable intermediates. The synthetic routes detailed in this guide—nucleophilic substitution, oxidation, and multi-step pathways involving nitro group reduction—highlight the strategic importance of this compound in the toolkit of researchers, scientists, and professionals in drug development and materials science. The provided protocols, grounded in established chemical principles, offer a reliable foundation for the practical application of these synthetic strategies.

References

-

Grokipedia. Sommelet reaction. [Link]

-

Wikipedia. Hass–Bender oxidation. [Link]

-

Organic Reactions. The Sommelet Reaction. [Link]

-

Name Reactions in Organic Synthesis. Sommelet Reaction. [Link]

-

Wikipedia. Sommelet reaction. [Link]

-

The Bacher Group. Synthesis and Reduction of Azides. [Link]

-

SynArchive. Hass-Bender Oxidation. [Link]

-

YouTube. Hass-Bender Oxidation. [Link]

-

Sciencemadness Wiki. Sommelet reaction. [Link]

-

International Journal of Current Science. CONVENIENT METHOD FOR OXIDATION OF BENZYL HALIDES TO BENZALDEHYDE WITH SODIUM NITRATE IN IONIC LIQUID. [Link]

-

Nucleophilic Substitution Reactions. [Link]

-

National Institutes of Health. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]

-

Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

-

RSC Publishing. 4-Nitrophenylacetonitrile, a Sensitive Reagent for. [Link]

-

PubChem. 3-Aminobenzylamine. [Link]

-

Wikipedia. 3-Nitrobenzaldehyde. [Link]

-

National Institutes of Health. Azides in the Synthesis of Various Heterocycles. [Link]

-

Scribd. 3 Nitrobenzaldehyde. [Link]

-

Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. [Link]

-

Bartleby.com. Synthesis of 3-Nitrobenzaldehyde Essay. [Link]

-

PubChemLite. 3-nitrophenylacetonitrile (C8H6N2O2). [Link]

-

Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

-

Asian Journal of Chemistry. Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. [Link]

Sources

- 1. asccollegekolhar.in [asccollegekolhar.in]

- 2. ijpsonline.com [ijpsonline.com]

- 3. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 3-NITROPHENYLACETONITRILE | 621-50-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. PubChemLite - 3-nitrophenylacetonitrile (C8H6N2O2) [pubchemlite.lcsb.uni.lu]

- 7. gacariyalur.ac.in [gacariyalur.ac.in]

- 8. Synthesis and Reduction of Azides [chemistry.mdma.ch]

- 9. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. organicreactions.org [organicreactions.org]

- 13. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 14. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]

- 15. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. Hass–Bender oxidation - Wikipedia [en.wikipedia.org]

- 17. synarchive.com [synarchive.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Page loading... [wap.guidechem.com]

- 20. Page loading... [wap.guidechem.com]

- 21. 3-Aminobenzylamine | 4403-70-7 [chemicalbook.com]

- 22. 3-Aminobenzylamine 99 4403-70-7 [sigmaaldrich.com]

- 23. 3-Aminobenzylamine | C7H10N2 | CID 4628831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 1-(Methoxymethyl)-3-nitrobenzene in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug development and chemical manufacturing, influencing reaction kinetics, purification, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(Methoxymethyl)-3-nitrobenzene (CAS No. 1515-84-0), a key nitroaromatic intermediate. While extensive quantitative solubility data for this specific compound is not widely published, this document synthesizes foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for determining its solubility in various organic solvents. This guide is intended for researchers, chemists, and formulation scientists, providing the theoretical framework and practical methodology required to effectively work with this compound.

Introduction and Physicochemical Profile

This compound is a nitroaromatic compound featuring a benzene ring substituted with a methoxymethyl ether group and a nitro group at the meta position. Its molecular structure dictates its physicochemical properties and, consequently, its solubility behavior.

The nitro group is strongly polar and acts as a hydrogen bond acceptor, while the ether group also contributes polarity and can accept hydrogen bonds. The aromatic ring is nonpolar. This combination of functional groups results in a molecule with moderate overall polarity. Understanding these characteristics is the first step in predicting and experimentally verifying its solubility.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1515-84-0 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1][3] |

| Molecular Weight | 167.16 g/mol | [1][3] |

| Boiling Point | 138-140 °C (at 11 Torr) | [3] |

| Predicted Density | 1.190 ± 0.06 g/cm³ | [3] |

| Topological Polar Surface Area (TPSA) | 55 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and solvent molecules.[4] The dissolution process involves overcoming two sets of intermolecular forces: those between solute molecules (lattice energy) and those between solvent molecules, to form new solute-solvent interactions.

-

Polar Solvents: These solvents have large dipole moments and/or the ability to donate or accept hydrogen bonds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate hydrogen bonds. Given the oxygen atoms in the nitro and ether groups of this compound, favorable hydrogen bonding interactions are expected, suggesting good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have significant dipole moments but do not donate hydrogen bonds. The strong dipole-dipole interactions between these solvents and the highly polar nitro group should promote solubility.

-

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dipole moments and interact primarily through weaker van der Waals forces. The nonpolar aromatic ring of the solute will interact favorably with these solvents, but the polar functional groups will be less effectively solvated, likely resulting in lower solubility compared to polar solvents.

Based on its structure, this compound is predicted to be most soluble in polar aprotic and polar protic solvents and less soluble in nonpolar aliphatic solvents.

Experimental Determination of Solubility: A Validated Protocol

When published data is unavailable, direct experimental measurement is necessary.[5] The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[6] This protocol is adapted from established guidelines, such as those from the OECD.[7][8][9]

Materials and Equipment

-

Solute: this compound, purity >98%

-

Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled orbital shaker or water bath

-

20 mL glass scintillation vials with PTFE-lined caps

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.

-

Step-by-Step Methodology

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) at known concentrations. Use these standards to generate a calibration curve with the analytical instrument (e.g., HPLC-UV).

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure a saturated solution is formed. A visual excess of solid should remain at equilibrium.

-

Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time; 24 to 48 hours is typical.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solids to settle. Centrifugation can be used to accelerate this process.

-

Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles. Record the exact weight of the filtered solution, then dilute to the flask volume with the mobile phase or a suitable solvent.

-

Analysis: Analyze the diluted samples using the pre-calibrated HPLC or GC method to determine the concentration of the solute.

-

Calculation: Calculate the solubility (S) in g/L or mg/mL using the following formula: S = (C × V_flask × D) / V_sample Where:

-

C = Concentration from the calibration curve (mg/mL)

-

V_flask = Volume of the volumetric flask used for dilution (mL)

-

D = Dilution factor (if any)

-

V_sample = Volume of the aliquot taken from the saturated solution (mL)

-

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Predicted Solubility Profile and Discussion

While specific quantitative data is scarce, a qualitative and predicted solubility profile can be constructed based on chemical principles.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the ether and nitro oxygen atoms. |

| Polar Aprotic | Acetone, DMSO, Acetonitrile | High to Very High | Strong dipole-dipole interactions with the polar nitro group. |

| Moderate Polarity | Dichloromethane, Ethyl Acetate | Moderate to High | Good balance of polarity to solvate both polar and nonpolar parts of the molecule. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | π-stacking interactions between aromatic rings can enhance solubility. |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Low to Very Low | Ineffective at solvating the highly polar nitro and ether functional groups. |

This predicted profile is crucial for selecting appropriate solvents for chemical reactions (e.g., ensuring reactants are in the same phase), for purification processes like recrystallization (requiring a solvent with high solubility at high temperatures and low solubility at low temperatures), and for formulation in drug development.

Molecular Interactions and Solubility

The specific interactions between this compound and solvent molecules underpin its solubility. A deeper understanding of these forces allows for more precise solvent selection.

Caption: Key molecular interactions governing the solubility of the target compound.

Conclusion

This technical guide establishes a robust framework for understanding and determining the solubility of this compound. By integrating theoretical principles with a practical, validated experimental protocol, researchers can confidently generate the precise solubility data required for their work. The predictions based on molecular structure indicate high solubility in polar solvents and limited solubility in nonpolar aliphatic solvents, a hypothesis that can be quantitatively confirmed using the detailed shake-flask methodology. This foundational knowledge is essential for optimizing synthetic routes, developing effective purification strategies, and advancing formulation studies in the pharmaceutical and chemical industries.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

-

GovInfo. (2000). Product Properties Test Guidelines. Available at: [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

MDPI. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Available at: [Link]

-

Legislation.gov.uk. (n.d.). a.6. water solubility. Available at: [Link]

-

Missouri S&T. (n.d.). Aromatic Nitro Compounds. Available at: [Link]

-

Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

BCC. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | 1515-84-0 [amp.chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. api.kreatis.eu [api.kreatis.eu]

- 8. filab.fr [filab.fr]

- 9. legislation.gov.uk [legislation.gov.uk]

theoretical vs. experimental properties of 1-(Methoxymethyl)-3-nitrobenzene

An In-Depth Technical Guide to the Theoretical and Experimental Properties of 1-(Methoxymethyl)-3-nitrobenzene

Introduction

This compound (CAS No: 1515-84-0) is an aromatic nitro compound with the molecular formula C₈H₉NO₃.[1] Its structure, featuring a nitro group and a methoxymethyl substituent on a benzene ring, makes it a subject of interest in synthetic organic chemistry and as a potential intermediate in the development of more complex molecules. The presence of the electron-withdrawing nitro group and the ether linkage significantly influences its chemical reactivity and physical properties. This guide provides a comprehensive analysis of its known experimental characteristics juxtaposed with its theoretical, computationally-derived properties, offering researchers and drug development professionals a detailed reference for its application.

Molecular Structure and Identifiers

A clear understanding of the compound begins with its fundamental structure and associated identifiers.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1515-84-0 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COCC1=CC=CC(=C1)=O | [1] |

| InChI Key | AQBJFFGQNRWTMM-UHFFFAOYSA-N | [1] |

Section 1: Theoretical and Computational Properties

Computational chemistry provides valuable predictive data for molecular properties, offering a baseline for experimental validation. These properties are derived from calculations based on the compound's structure.

Rationale for Selection: Theoretical properties are crucial in the early stages of research for predicting behavior, guiding experimental design, and understanding molecular characteristics before engaging in resource-intensive laboratory work. Properties like polar surface area and rotatable bond count are particularly relevant in drug development for assessing potential bioavailability and conformational flexibility.

Table 2: Computed Properties of this compound

| Property | Value | Source |

| Molecular Weight | 167.16 g/mol | [1] |

| XLogP3-AA | 1.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 55 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 155 | [1] |

| Predicted Density | 1.190 ± 0.06 g/cm³ | [2][3] |

Section 2: Experimental Properties and Characterization

Experimental data provides a real-world characterization of a compound, confirming or refuting theoretical predictions. This section details the observed physical and chemical properties of this compound.

Physical Properties

The physical state and constants such as boiling point are fundamental experimental values.

Table 3: Experimental Physical Properties of this compound

| Property | Value | Conditions | Source |

| Physical State | Brown liquid | Ambient | [4] |

| Boiling Point | 118-120 °C | at 2.3 mmHg | [4] |

| Boiling Point | 138-140 °C | at 11 Torr | [2][3] |

A notable discrepancy exists in the reported boiling points, which can be attributed to the different pressures under which they were measured. This highlights the critical importance of specifying experimental conditions.

Synthesis and Reactivity

The primary method for synthesizing this compound involves the nucleophilic substitution of 3-nitrobenzyl chloride with sodium methoxide.[4]

Synthesis Reaction: A solution of 3-nitrobenzyl chloride in methanol is treated with sodium methoxide.[4] The reaction mixture is heated to reflux for an extended period (e.g., 22 hours).[4] An exothermic reaction is initially observed.[4] Following the reaction, a standard workup involving filtration, extraction with ethyl acetate, washing with water and brine, and drying over magnesium sulfate is performed.[4] The final product is purified by distillation under reduced pressure.[4]

Reactivity Insights: The nitro group makes the aromatic ring electron-deficient, deactivating it towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position. The benzylic position of the methoxymethyl group is a potential site for radical or oxidative reactions.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. The structure of this compound was confirmed using NMR.[4] While specific spectral data is not detailed in the provided sources, a predicted spectrum can be inferred based on the structure.

Table 4: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | s | 1H | Ar-H (C2-H) | Deshielded by adjacent nitro group and methoxymethyl group. |

| ~8.1 | d | 1H | Ar-H (C4-H) | Deshielded by ortho nitro group. |

| ~7.7 | d | 1H | Ar-H (C6-H) | Less deshielded aromatic proton. |

| ~7.5 | t | 1H | Ar-H (C5-H) | Typical aromatic region, coupling to two neighbors. |

| ~4.5 | s | 2H | -CH₂- | Benzylic protons adjacent to an oxygen atom. |

| ~3.4 | s | 3H | -OCH₃ | Methoxy group protons. |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. For aromatic nitro compounds, characteristic peaks are expected.

Table 5: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |

| 1600-1585 & 1500-1400 | C=C Stretch | Aromatic Ring |

| 1550-1500 & 1350-1300 | N-O Asymmetric & Symmetric Stretch | Nitro Group (NO₂)[5] |

| 1250-1000 | C-O Stretch | Ether (Ar-O-CH₃) |

| 900-675 | C-H Out-of-plane bend | Aromatic Substitution Pattern[5] |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For nitroaromatic compounds, common fragmentation includes the loss of NO and NO₂.[6]

Table 6: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Fragmentation Pathway |

| 167 | [M]⁺ | Molecular Ion |

| 136 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 121 | [M - NO₂]⁺ | Loss of nitro group |

| 106 | [M - OCH₃ - NO]⁺ | Subsequent loss of NO |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Safety and Toxicology

Nitrobenzene and its derivatives are generally considered toxic.[7] They can be harmful if swallowed, inhaled, or absorbed through the skin.[7] Chronic exposure to some nitrobenzene compounds may cause damage to organs such as the blood, liver, and kidneys.[7][8] Specific toxicological data for this compound is limited, but it should be handled with appropriate precautions in a well-ventilated area, using personal protective equipment.[9]

Section 3: Standardized Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following sections provide detailed, field-proven methodologies for the characterization of this compound.

Protocol for ¹H NMR Spectroscopy

Objective: To obtain a high-resolution proton NMR spectrum for structural verification.

Causality: The choice of a deuterated solvent like CDCl₃ is to avoid large solvent peaks in the ¹H spectrum.[10] Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert and its signal appears at 0 ppm, away from most organic compound signals.[11]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean vial.[10][12]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution height is between 4-5 cm.[12]

-

Filtration (If Necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to prevent shimming issues.[10]

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Protocol for FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Causality: This method uses a thin film on a salt plate, which is suitable for liquid samples and avoids interference from solvents. Salt plates (NaCl or KBr) are used because they are transparent to infrared radiation in the typical analysis range.

Methodology:

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.

-

Sample Preparation: Place one drop of liquid this compound onto a clean, dry NaCl or KBr salt plate.

-

Film Formation: Place a second salt plate on top and gently press to create a thin, uniform liquid film between the plates.

-

Acquisition: Place the salt plate assembly in the spectrometer's sample holder.

-

Scan: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Data Analysis:

-

Label the significant absorption peaks (in cm⁻¹).

-

Correlate the observed peaks with known vibrational frequencies for functional groups like aromatic C-H, NO₂, and C-O ether linkages.[13]

-

-

Cleaning: Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern, confirming the compound's identity and purity.

Causality: GC is used to separate the analyte from any impurities before it enters the mass spectrometer. Electron Ionization (EI) is a standard method for creating positive ions that fragment in a reproducible manner, providing a characteristic "fingerprint" for the molecule.[14]

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC: Use a capillary column suitable for aromatic compounds (e.g., HP-5MS).[15] Set up a temperature program, for example: hold at 60 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

MS: Set the ionization mode to Electron Ionization (EI) at 70 eV. Set the mass scan range from m/z 40 to 300.[14]

-

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Data Acquisition: Start the GC run and MS data acquisition. The GC will separate the components, and the MS will record the mass spectrum of the eluting peaks.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum for this peak.

-

Identify the molecular ion peak [M]⁺.

-

Identify and propose structures for the major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) if available.

-

Section 4: Workflow and Data Integration

The characterization of a novel or synthesized compound follows a logical progression, integrating data from multiple analytical techniques to build a complete and validated profile.

Caption: Experimental workflow for synthesis and characterization.

This workflow illustrates the self-validating system required for scientific integrity. The synthesis (A) yields a crude product that is purified (B). Initial characterization (C) confirms physical properties. A battery of spectroscopic tests (E, F, G) provides orthogonal data points that must all be consistent with the proposed structure. The final, consolidated data (H) represents a high-confidence structural assignment.

Conclusion

This guide has synthesized the available theoretical and experimental data for this compound. The computationally predicted properties align well with the general characteristics expected for a molecule of this structure. Experimental findings, particularly from synthesis and physical property measurements, provide a tangible basis for its characterization. The detailed protocols offer a standardized approach for researchers to replicate and validate these findings. A comprehensive analysis integrating NMR, FT-IR, and MS is crucial for unambiguous structural confirmation and purity assessment. This document serves as a foundational resource for scientists and developers working with this compound, enabling informed decisions in experimental design and application.

References

-

PrepChem.com. (n.d.). Preparation of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-3-nitrobenzene;hydrochloride. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 1-methoxy-3-nitrobenzene. Retrieved from [Link]

-

Australian Government Department of Health. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3). Retrieved from [Link]

-

Roch, O., Eichentopf, L., & Gabel, B. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Sciencelab.com. (2005, October 10). Material Safety Data Sheet Nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-3-methyl-5-nitrobenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-3-nitro-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitroanisole. Retrieved from [Link]

-

Polzin, G. M., McCraw, J. M., & Watson, C. H. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. PubMed Central. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-3-nitro-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-2-methyl-3-nitro-. Retrieved from [Link]

-

Dincă, N., et al. (n.d.). DIFFERENTIAL ANALYSIS IN MASS SPECTROMETRY. 2. Revue Roumaine de Chimie. Retrieved from [Link]

-

UniTechLink Inc. (2023). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

UniTechLink Inc. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

- Google Patents. (n.d.). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

- Google Patents. (n.d.). Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.

-

U.S. Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

University of Basrah. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | 1515-84-0 [amp.chemicalbook.com]

- 3. This compound | 1515-84-0 [amp.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. tcichemicals.com [tcichemicals.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. azooptics.com [azooptics.com]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Hazards and Safe Handling of 1-(Methoxymethyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Word of Caution

The landscape of chemical research is one of constant discovery, often venturing into territories where the full spectrum of hazards for a novel or less-common compound is not yet fully elucidated. 1-(Methoxymethyl)-3-nitrobenzene (CAS No. 1515-84-0) is one such entity. While some basic hazard information is available, a comprehensive toxicological profile has not been established. This guide, therefore, adopts a precautionary principle, leveraging data from the parent compound, nitrobenzene, to inform a robust safety protocol. The recommendations within are designed to empower researchers to handle this compound with the highest degree of safety, acknowledging the knowns and respecting the unknowns.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a compound is the bedrock of safe handling. Herein lies the key identifying information for this compound.

| Property | Value | Source |

| CAS Number | 1515-84-0 | [1][2] |

| Molecular Formula | C8H9NO3 | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Boiling Point | 138-140 °C (at 11 Torr) | [2][3] |

| Density | 1.190 ± 0.06 g/cm³ (Predicted) | [2][3] |

Section 2: Hazard Assessment - The Known and the Inferred

Direct hazard information for this compound is sparse and, in some cases, contradictory. One source indicates specific GHS hazard statements, while another reports a lack of data.[1][2] This necessitates a dual approach to hazard assessment: presenting the available data for the compound itself and inferring potential hazards from its structural analog, nitrobenzene.

Known GHS Classification

The following GHS hazard statements have been associated with this compound[2]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

A "Warning" signal word is also indicated.[2]

Inferred Hazards from Nitrobenzene

Given the structural relationship, it is prudent to assume that this compound may share some of the hazardous properties of nitrobenzene. Nitrobenzene is a well-studied compound with a significant toxicity profile.

Acute Toxicity: Nitrobenzene is highly toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] The primary acute effect of nitrobenzene exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[7][8] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, nausea, and in severe cases, respiratory depression, coma, and death.[7][9]

Chronic Toxicity and Carcinogenicity: Prolonged or repeated exposure to nitrobenzene can cause damage to organs, particularly the blood, liver, and kidneys.[6][10][11] The International Agency for Research on Cancer (IARC) has classified nitrobenzene as "possibly carcinogenic to humans" (Group 2B).[5][7] Animal studies have shown evidence of lung, thyroid, liver, and kidney cancers.[11]

Reproductive Toxicity: Nitrobenzene is suspected of damaging fertility or the unborn child.[4][6] Animal studies have indicated that it may damage the testes.[8][11]

The following table compares the known and inferred hazard classifications:

| Hazard Class | This compound (Known/Potential) | Nitrobenzene (Known) |

| Acute Oral Toxicity | Harmful if swallowed (H302) | Toxic if swallowed (H301) |

| Acute Dermal Toxicity | Causes skin irritation (H315) | Toxic in contact with skin (H311) |

| Acute Inhalation Toxicity | May cause respiratory irritation (H335) | Toxic if inhaled (H331) |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | Causes serious eye irritation |

| Carcinogenicity | Data not available; inferred potential | Suspected of causing cancer (H351) |

| Reproductive Toxicity | Data not available; inferred potential | May damage fertility or the unborn child (H360/H361) |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available; inferred potential | Causes damage to organs (blood) through prolonged or repeated exposure (H372) |

Section 3: Prudent Practices for Safe Handling

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate vapors or aerosols.[12]

-

Containment: For procedures with a higher risk of release, the use of a glove box is recommended.

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area.[10][13]

Administrative Controls

-

Risk Assessment: A thorough risk assessment should be conducted before any new procedure involving this compound.

-

Training: All personnel handling the compound must be trained on its known and potential hazards, as well as the established safe handling procedures.

-

Work Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[14]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Given the lack of specific breakthrough data for this compound, it is advisable to use gloves with proven resistance to nitrobenzene, such as Viton® or butyl rubber. Double gloving is a recommended practice.

-

Lab Coat: A lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron or suit should be used.[14]

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation exposure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Section 4: Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][12] Keep away from heat and sources of ignition.[10]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This compound may need to be disposed of as hazardous waste.[11]

Section 5: Emergency Procedures

Rapid and appropriate response to an emergency can significantly mitigate the consequences of an accidental exposure or spill.

First Aid Measures

-

Inhalation: Move the victim to fresh air.[14] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Spill Response

-

Small Spills: Evacuate the area.[11] Wear appropriate PPE. Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it in a sealed container for disposal.[11]

-

Large Spills: Evacuate the area immediately and call for emergency response.[10]

The following workflow outlines the appropriate response to an accidental exposure:

Caption: Emergency response workflow for accidental exposure.

Conclusion

While the complete toxicological picture of this compound remains to be painted, a conservative and informed approach to its handling is paramount. By understanding its known properties, inferring potential hazards from its structural relatives, and adhering to stringent safety protocols, researchers can confidently and safely work with this compound, paving the way for future discoveries while ensuring their own well-being.

References

-

Australian Government Department of Health and Aged Care. Benzene, 1-methoxy-4-nitro- - Evaluation statement - 14 December 2023. Available from: [Link]

-

ScienceLab.com. Material Safety Data Sheet. Available from: [Link]

-

DC Fine Chemicals. Safety Data Sheet. Available from: [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: NITROBENZENE. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Nitrobenzene. Available from: [Link]

-

GOV.UK. Nitrobenzene: toxicological overview. Available from: [Link]

-

PubChem. 1-Methoxy-3-nitrobenzene;hydrochloride. Available from: [Link]

-

CPAchem. Safety data sheet. Available from: [Link]

-

U.S. Environmental Protection Agency. Nitrobenzene. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1515-84-0 [amp.chemicalbook.com]

- 3. This compound | 1515-84-0 [amp.chemicalbook.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. gov.uk [gov.uk]

- 8. epa.gov [epa.gov]

- 9. NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. hmdb.ca [hmdb.ca]

- 11. nj.gov [nj.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 3-(Methoxymethyl)aniline via Reduction of 1-(Methoxymethyl)-3-nitrobenzene

Abstract

This application note provides a comprehensive guide for the chemical reduction of 1-(methoxymethyl)-3-nitrobenzene to synthesize 3-(methoxymethyl)aniline, a key intermediate in pharmaceutical and materials science research. Two robust and well-established protocols are detailed: catalytic hydrogenation using palladium on carbon (Pd/C) and a classic chemical reduction using tin(II) chloride (SnCl₂). This document offers in-depth procedural steps, mechanistic insights, safety protocols, and analytical methods for reaction monitoring and product characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 3-(Methoxymethyl)aniline

Aromatic amines are fundamental building blocks in organic synthesis. Specifically, 3-(methoxymethyl)aniline serves as a crucial precursor for a variety of more complex molecules, including active pharmaceutical ingredients and functional materials. The reduction of the nitro group in this compound is a critical transformation to access this valuable aniline derivative. The choice of reduction methodology is paramount, directly influencing reaction efficiency, chemoselectivity, and overall yield. This guide presents two effective methods, allowing for flexibility based on available laboratory infrastructure and specific research needs.

Mechanistic Pathways: A Tale of Two Reductions

The conversion of a nitro group to an amine is a six-electron reduction. The two primary methods detailed herein, catalytic hydrogenation and chemical reduction, achieve this transformation through distinct mechanistic pathways.

2.1. Catalytic Hydrogenation: This heterogeneous catalytic process utilizes a solid catalyst, typically palladium on a carbon support, to facilitate the reaction between molecular hydrogen and the nitro compound.[1] The reaction is believed to proceed through a direct hydrogenation pathway involving the stepwise reduction of the nitro group to a nitroso intermediate, followed by a hydroxylamine, and finally yielding the aniline.[2]

2.2. Chemical Reduction with Tin(II) Chloride: This classic method employs a metal salt, tin(II) chloride, as the reducing agent in an acidic medium. The reaction proceeds through a series of single-electron transfers from the tin(II) ions to the nitro group.[3] The acidic environment is crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water.[3] The reaction progresses through nitroso and hydroxylamine intermediates before forming the anilinium salt, which is then neutralized in a basic workup to yield the free aniline.[3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the two recommended reduction methods.

Protocol 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and ease of product isolation.

Materials and Reagents:

-

This compound

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol (reagent grade) or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

-

Inerting: Purge the flask with an inert gas (nitrogen or argon) to remove atmospheric oxygen.

-

Catalyst Addition: Carefully add the palladium on carbon catalyst (5-10 mol%) to the reaction mixture under the inert atmosphere.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas. The reaction can be conducted under a hydrogen balloon at atmospheric pressure or at an elevated pressure (e.g., 50 psi) in a Parr apparatus for a faster reaction.[1]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete product recovery.[1]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-(methoxymethyl)aniline.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Protocol 2: Reduction with Tin(II) Chloride

This method is a robust alternative, particularly when catalytic hydrogenation equipment is unavailable.

Materials and Reagents:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (reagent grade)

-

Sodium hydroxide (NaOH) solution (e.g., 20%)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq) to the solution. Cool the flask in an ice bath and slowly add concentrated hydrochloric acid.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully add ice-cold water.

-

Basification: Neutralize the acidic mixture by the slow addition of a 20% sodium hydroxide solution until the pH is basic. This will precipitate tin salts.[4]

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(methoxymethyl)aniline.[4]

-

Purification: The crude product can be purified by column chromatography if necessary.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 3-(methoxymethyl)aniline.

Caption: General workflow for the reduction of this compound.

Key Reaction Parameters

| Parameter | Catalytic Hydrogenation | Tin(II) Chloride Reduction |

| Reducing Agent | H₂ gas | Tin(II) chloride (SnCl₂) |

| Catalyst/Promoter | Palladium on Carbon (Pd/C) | Hydrochloric Acid (HCl) |

| Solvent | Ethanol, Ethyl Acetate | Ethanol |

| Temperature | Room Temperature | Reflux |

| Work-up | Filtration of catalyst | Basic work-up and extraction |

| Advantages | Cleaner reaction, easier work-up | No specialized pressure equipment needed |

| Disadvantages | Requires hydrogenation equipment | Stoichiometric metal waste |

Safety and Handling

6.1. Nitroaromatic Compounds: this compound should be handled with care. Nitroaromatic compounds can be toxic and are often skin irritants.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

6.2. Anilines: The product, 3-(methoxymethyl)aniline, like many anilines, is expected to be toxic if inhaled, ingested, or absorbed through the skin.[8] It can also be a skin and eye irritant.[8] All handling should be performed in a fume hood with appropriate PPE.

6.3. Reagents:

-

Palladium on Carbon: Can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely on the filter paper.

-

Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation.

-

Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.

-

Sodium Hydroxide: Corrosive. Handle with care.

Analytical Characterization

7.1. Reaction Monitoring: The progress of the reduction can be effectively monitored by:

-